molecular formula C14H26N2O2 B8597632 Tert-butyl 3-(2-methylpyrrolidin-1-yl)pyrrolidine-1-carboxylate

Tert-butyl 3-(2-methylpyrrolidin-1-yl)pyrrolidine-1-carboxylate

Cat. No.: B8597632
M. Wt: 254.37 g/mol
InChI Key: LAUIXSJMNZRLFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-[1,3’]bipyrrolidinyl-1’-carboxylic acid tert-butyl ester is a synthetic organic compound that belongs to the class of bipyrrolidinyl carboxylic acid esters This compound is characterized by its unique structure, which includes a bipyrrolidinyl core with a methyl group and a tert-butyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-[1,3’]bipyrrolidinyl-1’-carboxylic acid tert-butyl ester typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the ester functional group, converting it into the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or thioesters.

Scientific Research Applications

2-Methyl-[1,3’]bipyrrolidinyl-1’-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Methyl-[1,3’]bipyrrolidinyl-1’-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

  • 2-Hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
  • 1-Boc-pyrazole-4-boronic acid pinacol ester

Comparison: 2-Methyl-[1,3’]bipyrrolidinyl-1’-carboxylic acid tert-butyl ester is unique due to its bipyrrolidinyl core and the presence of both a methyl group and a tert-butyl ester. This combination of structural features imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the presence of the bipyrrolidinyl core can influence the compound’s binding affinity to biological targets, making it a valuable scaffold in drug design .

Properties

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

tert-butyl 3-(2-methylpyrrolidin-1-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H26N2O2/c1-11-6-5-8-16(11)12-7-9-15(10-12)13(17)18-14(2,3)4/h11-12H,5-10H2,1-4H3

InChI Key

LAUIXSJMNZRLFP-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN1C2CCN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

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